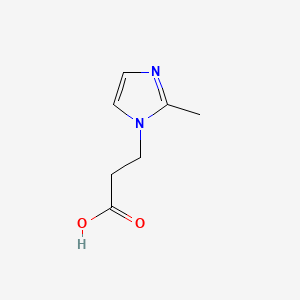

3-(2-methyl-1H-imidazol-1-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(2-methylimidazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-6-8-3-5-9(6)4-2-7(10)11/h3,5H,2,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVICIJVLATWAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349589 | |

| Record name | 3-(2-methyl-1H-imidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24647-62-9 | |

| Record name | 3-(2-methyl-1H-imidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methyl-1H-imidazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Basic Physicochemical Properties of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the core basic physicochemical properties of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (CAS No: 24647-62-9). It is intended to serve as a foundational resource for professionals in research and drug development. This guide includes a summary of known quantitative data, detailed experimental protocols for the determination of key basic properties, and a logical workflow for pKa determination.

Core Physicochemical Properties

3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a heterocyclic compound containing both a carboxylic acid group and a basic 2-methylimidazole moiety. This bifunctional nature governs its ionization state, solubility, and potential for intermolecular interactions, which are critical parameters in pharmaceutical and chemical research.

Structural and Molecular Data

| Identifier | Value | Source |

| IUPAC Name | 3-(2-methyl-1H-imidazol-1-yl)propanoic acid | [1] |

| CAS Number | 24647-62-9 | [1] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| Canonical SMILES | CC1=NC=CN1CCC(=O)O | |

| InChIKey | UVICIJVLATWAES-UHFFFAOYSA-N | [1] |

Predicted Physicochemical Data

Quantitative experimental data for this specific molecule is limited in publicly accessible literature. The following table summarizes key properties predicted by computational models, which are valuable for initial assessment and experimental design.

| Property | Predicted Value | Source |

| pKa (basic) | 4.21 ± 0.10 (for the imidazole ring) | [2] |

| XLogP3 | -0.2 | [1] |

| Water Solubility | 250 mg/L | [2] |

| Melting Point | 112-114 °C | [2] |

| Boiling Point | 375.6 ± 25.0 °C | [2] |

| Density | 1.22 ± 0.1 g/cm³ | [2] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

Experimental Protocols for Property Determination

While specific experimental reports for this compound are scarce, the following sections describe robust, standard methodologies widely applicable for determining the pKa of imidazole-containing compounds.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) of ionizable substances.[3][4] This protocol is suitable for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid to determine the pKa of both the carboxylic acid and the imidazole group.

Objective: To determine the pKa values by monitoring pH changes upon the addition of a titrant of known concentration.

Materials & Equipment:

-

3-(2-methyl-1H-imidazol-1-yl)propanoic acid sample

-

High-purity water (Milli-Q or equivalent), boiled to remove CO₂

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

0.15 M Potassium Chloride (KCl) solution (for maintaining constant ionic strength)

-

Calibrated pH meter with a glass electrode (resolution of 0.01 pH units)

-

Automatic titrator or a calibrated burette (0.01 mL resolution)

-

Thermostated reaction vessel with a magnetic stirrer

-

Inert gas (Argon or Nitrogen) supply

Methodology:

-

Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[5]

-

Sample Preparation: Accurately weigh and dissolve the compound in high-purity water to prepare a solution of known concentration (e.g., 1 mM). Add KCl solution to maintain a constant ionic strength.[4][5]

-

Initial Acidification: Place a known volume (e.g., 20 mL) of the sample solution into the thermostated vessel. Purge the solution with an inert gas to eliminate dissolved CO₂.[5] Using 0.1 M HCl, adjust the initial pH of the solution to ~1.8-2.0 to ensure full protonation of both the carboxylate and imidazole groups.[4]

-

Titration: Begin the titration by adding small, precise increments of standardized 0.1 M NaOH. After each addition, allow the pH reading to stabilize before recording the pH value and the volume of titrant added.[5]

-

Data Collection: Continue the titration until the pH reaches ~12.0, ensuring that both equivalence points (for the carboxylic acid and the imidazole) are passed.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Calculate the first and second derivatives of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

-

The pKa values are determined from the pH at the half-equivalence points. For a diprotic substance, pKa₁ is the pH at the halfway point to the first equivalence point, and pKa₂ is the pH at the halfway point between the first and second equivalence points.[3]

-

-

Replication: Perform the titration at least in triplicate to ensure reproducibility and report the average pKa values with the standard deviation.[5]

Determination of pKa by UV-Metric Titration

This method is advantageous for sparingly soluble compounds or when only small amounts of sample are available. It relies on the change in the compound's UV-Vis absorbance spectrum as its ionization state changes with pH.[6][7]

Objective: To determine the pKa by correlating changes in UV absorbance at specific wavelengths with pH.

Materials & Equipment:

-

UV-Vis spectrophotometer with a thermostated cuvette holder or a plate reader

-

Calibrated pH meter

-

A series of buffer solutions of constant ionic strength covering a wide pH range (e.g., pH 2 to 12)

-

Stock solution of the compound in a suitable solvent (e.g., DMSO or methanol, ~10 mM)

-

96-well UV-transparent microplates (for high-throughput methods)

Methodology:

-

Preliminary Scan: Record the UV-Vis spectrum of the compound in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions to identify wavelengths with the largest absorbance changes upon ionization. The presence of a chromophore near the imidazole ring is necessary for this method.[2][8]

-

Sample Preparation: Prepare a series of solutions by adding a small, constant aliquot of the compound's stock solution to each buffer of known pH. Ensure the final concentration of the organic solvent is low (e.g., <2% v/v) to minimize its effect on pKa.[8]

-

Absorbance Measurement: Record the UV-Vis spectrum for each sample solution across the identified wavelength range.

-

Data Analysis:

-

Plot the absorbance at the selected analytical wavelength(s) against the pH of the buffer solutions.

-

The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

-

The pKa can be calculated by fitting the data to the Henderson-Hasselbalch equation or using specialized software that analyzes multi-wavelength data.[7]

-

Logical and Experimental Workflows

Since 3-(2-methyl-1H-imidazol-1-yl)propanoic acid is not prominently featured in known signaling pathways, a diagram of a key experimental workflow is provided below.

References

- 1. 3-(2-methyl-1H-imidazol-1-yl)propanoic acid | C7H10N2O2 | CID 654387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 7. Multiwavelength spectrophotometric determination of acid dissociation constants of ionizable drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

3-(2-methyl-1H-imidazol-1-yl)propanoic acid chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, detailing its chemical identity, physicochemical properties, and relevant experimental information.

Chemical Identity and Structure

3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a chemical compound featuring a propanoic acid moiety linked to a 2-methylimidazole ring.

-

IUPAC Name : 3-(2-methylimidazol-1-yl)propanoic acid[1].

-

Synonyms : 3-(2-methyl-1-imidazolyl)propanoic acid, RARECHEM AL BO 1555, TIMTEC-BB SBB007352[2].

The structure consists of a three-carbon carboxylic acid chain (propanoic acid). The nitrogen at position 1 of the 2-methylimidazole ring is bonded to the third carbon of the propanoic acid chain.

-

SMILES : CC1=NC=CN1CCC(=O)O

-

InChI : InChI=1S/C7H10N2O2/c1-6-8-3-5-9(6)4-2-7(10)11/h3,5H,2,4H2,1H3,(H,10,11)[1].

Chemical Structure:

Caption: Generalized workflow for the synthesis and purification of the target compound.

References

An In-depth Technical Guide to 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (CAS: 24647-62-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, a heterocyclic carboxylic acid. Due to its limited commercial availability, this document compiles available physicochemical data, proposes a potential synthetic pathway, and discusses potential biological activities based on structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in medicinal chemistry and materials science, while also highlighting areas where further experimental data is required.

Chemical and Physical Properties

3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a solid organic compound featuring a propanoic acid moiety linked to a 2-methylimidazole ring via a nitrogen atom. The physicochemical properties are summarized in the table below. Note that some values are predicted based on computational models due to the scarcity of published experimental data.

| Property | Value | Source |

| CAS Number | 24647-62-9 | [PubChem] |

| Molecular Formula | C₇H₁₀N₂O₂ | [PubChem] |

| Molecular Weight | 154.17 g/mol | [PubChem] |

| IUPAC Name | 3-(2-methylimidazol-1-yl)propanoic acid | [PubChem] |

| Melting Point | 112-114 °C | [ChemicalBook] |

| Boiling Point (Predicted) | 375.6 ± 25.0 °C | [ChemicalBook] |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [ChemicalBook] |

| pKa (Predicted) | 4.21 ± 0.10 | [ChemicalBook] |

| Water Solubility | 250 mg/L | [ChemicalBook] |

| InChI Key | UVICIJVLATWAES-UHFFFAOYSA-N | [PubChem] |

| Canonical SMILES | CC1=NC=CN1CCC(=O)O | [Alfa Chemistry] |

Safety and Hazard Information

Based on available data, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.[1]

| Hazard Classification | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Precautionary Statements: P261, P280, P302+P352, P305+P351+P338[1]

Synthesis and Experimental Protocols

Proposed Synthesis Protocol: Michael Addition

This proposed method involves the reaction of 2-methylimidazole with acrylic acid. The nitrogen atom of the imidazole ring acts as a nucleophile, attacking the β-carbon of the acrylic acid.

-

Reactants:

-

2-Methylimidazole

-

Acrylic acid

-

Base catalyst (e.g., sodium hydroxide, potassium carbonate)

-

Solvent (e.g., water, ethanol, or a polar aprotic solvent like DMF)

-

-

Procedure:

-

Dissolve 2-methylimidazole in the chosen solvent in a reaction vessel equipped with a stirrer and temperature control.

-

Add the base catalyst to the solution and stir until dissolved.

-

Slowly add acrylic acid to the reaction mixture. An exothermic reaction may occur, requiring cooling to maintain a controlled temperature (e.g., room temperature or slightly elevated).

-

Allow the reaction to stir for a specified period (e.g., 12-24 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with an acid (e.g., HCl) to a pH of approximately 5-6.

-

The product may precipitate out of the solution. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent should be removed under reduced pressure (e.g., using a rotary evaporator).

-

The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to yield pure 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

-

Below is a conceptual workflow for this proposed synthesis.

Spectroscopic Data Analysis (Predicted)

Experimental spectra for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid are not available in the searched literature. However, an analysis of the expected spectral features can be made based on its chemical structure and comparison with data from propanoic acid and imidazole derivatives.[2][3][4][5]

-

¹H NMR: The spectrum is expected to show distinct signals:

-

A singlet for the methyl group protons (-CH₃) attached to the imidazole ring.

-

Two signals for the protons on the imidazole ring.

-

Two triplets for the two methylene groups (-CH₂-CH₂-) of the propanoic acid chain, showing coupling to each other.

-

A broad singlet for the acidic proton of the carboxylic acid group (-COOH), which may be exchangeable with D₂O.

-

-

¹³C NMR: The spectrum should display seven unique carbon signals:

-

One signal for the methyl carbon (-CH₃).

-

Three signals for the carbons of the imidazole ring.

-

Two signals for the methylene carbons (-CH₂-CH₂-).

-

One signal for the carbonyl carbon (-C=O) of the carboxylic acid, expected at a high chemical shift (downfield).[4]

-

-

IR Spectroscopy: The infrared spectrum would be characterized by:

-

A very broad absorption band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid.[2]

-

C-H stretching vibrations for the alkyl and aromatic groups around 3100-2850 cm⁻¹.

-

A strong, sharp absorption band around 1725-1700 cm⁻¹ due to the C=O (carbonyl) stretching of the carboxylic acid.[2]

-

C=N and C=C stretching vibrations from the imidazole ring in the 1600-1450 cm⁻¹ region.

-

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at an m/z of 154. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the propanoic side chain.[5]

Biological Activity and Potential Applications

While direct studies on the biological activity of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid are scarce, the imidazole moiety is a well-known pharmacophore present in many bioactive molecules. Research on structurally similar compounds provides insight into its potential applications.

A related compound, methyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate, has been investigated for potential therapeutic properties, including antimicrobial and anticancer activities.[6] The mechanism of action for such imidazole-containing compounds may involve the imidazole ring coordinating with metal ions or forming hydrogen bonds with amino acid residues within the active sites of enzymes, thereby modulating their activity.[6] Furthermore, other propanoic acid derivatives are known to possess antimicrobial properties.

Given these precedents, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a candidate for investigation in several areas of drug development:

-

Enzyme Inhibition: The imidazole ring could act as a zinc-binding group in metalloenzymes or a hydrogen bond donor/acceptor in other enzyme classes.

-

Antimicrobial Research: The combination of the propanoic acid and imidazole functional groups suggests potential for antibacterial or antifungal activity.

-

Scaffold for Synthesis: This molecule can serve as a valuable building block for creating more complex molecules with tailored biological activities.

The diagram below illustrates a generalized potential mechanism of action for imidazole-based enzyme inhibitors.

Conclusion

3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a compound with interesting structural features that suggest potential for further research in medicinal chemistry and materials science. This guide has consolidated the available physicochemical data and provided a framework for its synthesis and potential biological evaluation. The significant gaps in experimental spectroscopic and biological data represent an opportunity for novel research to fully characterize this molecule and explore its therapeutic or industrial potential.

References

- 1. 3-(2-methyl-1H-imidazol-1-yl)propanoic acid | C7H10N2O2 | CID 654387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Methyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate [benchchem.com]

3-(2-methyl-1H-imidazol-1-yl)propanoic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthesis protocol, and a logical workflow for the compound 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. This imidazole derivative is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the imidazole moiety in pharmacologically active molecules.

Core Compound Data

The key physicochemical properties of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| CAS Number | 24647-62-9 |

| IUPAC Name | 3-(2-methyl-1H-imidazol-1-yl)propanoic acid |

| Melting Point | 112-114 °C |

| Boiling Point | 375.6 ± 25.0 °C (Predicted) |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) |

| pKa | 4.21 ± 0.10 (Predicted) |

| Water Solubility | 250 mg/L |

Experimental Protocols

Synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid via Michael Addition

This protocol is based on the common reactivity of imidazoles in Michael additions with α,β-unsaturated carbonyl compounds.

Materials and Reagents:

-

2-methylimidazole

-

Acrylic acid

-

A suitable solvent (e.g., acetonitrile, ethanol, or water)

-

Hydrochloric acid (for pH adjustment and product isolation)

-

Sodium hydroxide (for pH adjustment)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-methylimidazole (1.0 equivalent) in the chosen solvent.

-

Addition of Reactant: To the stirred solution, add acrylic acid (1.0 to 1.2 equivalents). The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours (typically 4-24 hours). The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water.

-

Adjust the pH of the aqueous solution to the isoelectric point of the product (around pH 4-5) using hydrochloric acid or sodium hydroxide. The product should precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the solid with cold water to remove any unreacted starting materials and salts.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or butanol).

-

Dry the purified product under vacuum to yield 3-(2-methyl-1H-imidazol-1-yl)propanoic acid as a solid.

-

Characterization:

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: To assess purity.

Logical Workflow and Diagrams

The synthesis and purification of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid can be represented as a logical workflow. This diagram illustrates the key stages from starting materials to the final, purified compound.

Caption: A logical workflow for the synthesis and purification of the target compound.

An In-depth Technical Guide to 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a chemical compound containing a substituted imidazole ring linked to a propanoic acid moiety. Imidazole and propanoic acid derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This technical guide provides a comprehensive overview of the known synonyms, alternative names, and physicochemical properties of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. Furthermore, it outlines a representative experimental protocol for the synthesis of a structurally related compound and discusses the general biological context of this class of molecules.

Chemical Identity: Synonyms and Alternative Names

The compound 3-(2-methyl-1H-imidazol-1-yl)propanoic acid is identified by several names and registry numbers across various chemical databases. A clear understanding of these identifiers is crucial for accurate literature and database searches.

| Identifier Type | Identifier | Source |

| IUPAC Name | 3-(2-methyl-1H-imidazol-1-yl)propanoic acid | PubChem[1] |

| CAS Registry No. | 24647-62-9 | PubChem[1], ChemicalBook[2] |

| Synonyms | 3-(2-methyl-1-imidazolyl)propanoic acid | ChemicalBook[2] |

| 3-(2-methylimidazol-1-yl)propanoic acid | ChemicalBook[2] | |

| RARECHEM AL BO 1555 | ChemicalBook[2] | |

| TIMTEC-BB SBB007352 | ChemicalBook[2] | |

| 2-METHYL-1H-IMIDAZOLE-1-PROPIONIC ACID | ChemicalBook[2] | |

| Depositor-Supplied | DTXSID20349589 | PubChem[1] |

| RefChem:273795 | PubChem[1] | |

| DTXCID60300659 | PubChem[1] |

Physicochemical Properties

A summary of the key computed physicochemical properties of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid is presented below. These properties are essential for understanding the compound's behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C7H10N2O2 | PubChem[1] |

| Molecular Weight | 154.17 g/mol | PubChem[1] |

| XLogP3-AA (LogP) | -0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 154.074227566 g/mol | PubChem[1] |

| Monoisotopic Mass | 154.074227566 g/mol | PubChem[1] |

| Topological Polar Surface Area | 49.9 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 149 | PubChem[1] |

| Isotope Atom Count | 0 | PubChem[1] |

| Defined Atom Stereocenter Count | 0 | PubChem[1] |

| Undefined Atom Stereocenter Count | 0 | PubChem[1] |

| Defined Bond Stereocenter Count | 0 | PubChem[1] |

| Undefined Bond Stereocenter Count | 0 | PubChem[1] |

| Covalently-Bonded Unit Count | 1 | PubChem[1] |

| Compound Is Canonicalized | Yes | PubChem[1] |

| Melting Point | 112-114 °C (Solvent: 1-butanol) | ChemicalBook[2] |

| Boiling Point (Predicted) | 375.6±25.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.22±0.1 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 4.21±0.10 | ChemicalBook[2] |

Experimental Protocols: A Representative Synthesis

Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid [3][4]

This synthesis involves the reaction of 3-bromopropanoic acid with methimazole (1-methyl-1H-imidazole-2-thiol). The conditions are optimized to favor substitution on the sulfur atom while minimizing substitution on the nitrogen atom.

Materials:

-

3-bromopropanoic acid

-

Methimazole (1-methyl-1H-imidazole-2-thiol)

-

Appropriate solvent (e.g., a polar aprotic solvent like DMF or acetonitrile)

-

Base (e.g., a non-nucleophilic base like potassium carbonate or sodium hydride)

Procedure:

-

Methimazole is dissolved in the chosen solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

The base is added to the solution to deprotonate the thiol group of methimazole, forming a thiolate.

-

3-bromopropanoic acid, dissolved in a minimal amount of the same solvent, is added dropwise to the reaction mixture.

-

The reaction is stirred at a controlled temperature (which may range from room temperature to elevated temperatures) for a specified period, with the progress monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is worked up. This typically involves quenching the reaction, removing the solvent under reduced pressure, and partitioning the residue between water and an organic solvent.

-

The aqueous layer is then acidified to protonate the carboxylic acid, leading to the precipitation of the product.

-

The crude product is collected by filtration and purified, for example, by recrystallization from a suitable solvent system.

-

The structure and purity of the final compound are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

It is important to note that the direct N-alkylation of 2-methylimidazole with a 3-halopropanoic acid or an acrylate derivative would be a more direct approach for the synthesis of the title compound. The specific reaction conditions, such as the choice of base, solvent, and temperature, would need to be optimized to achieve a good yield and purity.

Biological Activity and Potential Signaling Pathways

Specific biological activity data and elucidated signaling pathways for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid are not extensively reported in the public domain. However, the structural motifs present in the molecule, namely the imidazole ring and the propanoic acid side chain, are found in many biologically active compounds.

Arylpropionic acid derivatives are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen and naproxen. The primary mechanism of action for these NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation.

While it is not confirmed for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, a hypothetical workflow for investigating its potential anti-inflammatory activity could involve the following steps:

References

- 1. 3-(2-methyl-1H-imidazol-1-yl)propanoic acid | C7H10N2O2 | CID 654387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 24647-62-9 CAS MSDS (3-(2-METHYL-IMIDAZOL-1-YL)-PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.arizona.edu [experts.arizona.edu]

Theoretical Properties of 3-(2-methyl-1H-imidazol-1-yl)propanoic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical properties of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document outlines its physicochemical characteristics, predicted ADME-Tox profile, and a proposed synthetic pathway, presenting quantitative data in structured tables and visualizing key concepts with diagrams.

Chemical Identity and Structure

3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a propanoic acid derivative featuring a 2-methylimidazole moiety. Its chemical structure is foundational to its theoretical properties and potential biological activity.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-(2-methyl-1H-imidazol-1-yl)propanoic acid |

| CAS Number | 24647-62-9[1] |

| Molecular Formula | C₇H₁₀N₂O₂[1] |

| Canonical SMILES | CC1=NC=CN1CCC(=O)O |

| InChI | InChI=1S/C7H10N2O2/c1-6-8-3-5-9(6)4-2-7(10)11/h3,5H,2,4H2,1H3,(H,10,11)[1] |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; N1 [label="N"]; C4 [label="C"]; N2 [label="N"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; O2 [label="O"]; H1[label="H"];

// Imidazole ring N1 -- C4 [len=1.5]; C4 -- N2 [len=1.5]; N2 -- C5 [len=1.5]; C5 -- C1 [len=1.5, dir=none]; C1 -- N1 [len=1.5];

// Methyl group C1 -- C2 [label="CH3", len=1.5];

// Propanoic acid chain N1 -- C3 [len=1.5]; C3 -- C6 [len=1.5]; C6 -- O1 [label="O", len=1.5, style=solid]; C6 -- O2 [label="OH", len=1.5, style=solid]; }

Caption: Chemical structure of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological systems, including its solubility, permeability, and potential for oral bioavailability. The following table summarizes the key computed and predicted properties of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 154.17 g/mol | PubChem[1] |

| XLogP3 | -0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 154.074227566 Da | PubChem[1] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Complexity | 149 | PubChem[1] |

| Predicted pKa | 4.21 ± 0.10 | ChemicalBook |

| Predicted Boiling Point | 375.6 ± 25.0 °C | ChemicalBook |

| Predicted Density | 1.22 ± 0.1 g/cm³ | ChemicalBook |

| Predicted Water Solubility | 250 mg/L | ChemicalBook |

In Silico ADME-Tox Profile

In the absence of experimental data, in silico models provide valuable predictions for the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of a compound. This is a crucial step in early-stage drug discovery to identify potential liabilities.

Methodologies for In Silico Prediction

The ADME-Tox profile was generated using a combination of well-established online prediction tools, namely SwissADME and pkCSM.

-

SwissADME: This tool provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. The input for the prediction was the canonical SMILES string of the compound.

-

pkCSM: This tool uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties. The canonical SMILES string was also used as the input.[2][3][4]

Caption: Workflow for the in silico ADME-Tox prediction of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

Predicted Pharmacokinetic Properties

Table 3: Predicted Pharmacokinetic Properties

| Parameter | Predicted Value (SwissADME) | Predicted Value (pkCSM) | Interpretation |

| Gastrointestinal Absorption | High | 93.5% | Likely well-absorbed from the gut. |

| Blood-Brain Barrier Permeant | No | -0.992 logBB | Unlikely to cross the blood-brain barrier. |

| P-glycoprotein Substrate | No | Yes | Conflicting predictions; may be subject to efflux. |

| CYP1A2 Inhibitor | No | No | Low potential for drug-drug interactions via CYP1A2. |

| CYP2C19 Inhibitor | No | No | Low potential for drug-drug interactions via CYP2C19. |

| CYP2C9 Inhibitor | No | No | Low potential for drug-drug interactions via CYP2C9. |

| CYP2D6 Inhibitor | No | No | Low potential for drug-drug interactions via CYP2D6. |

| CYP3A4 Inhibitor | No | No | Low potential for drug-drug interactions via CYP3A4. |

| Log Kp (skin permeation) | -7.89 cm/s | - | Low skin permeability. |

Predicted Toxicological Properties

Table 4: Predicted Toxicological Properties (pkCSM)

| Endpoint | Prediction | Confidence |

| AMES Toxicity | Non-toxic | - |

| hERG I Inhibitor | No | - |

| Hepatotoxicity | No | - |

| Skin Sensitisation | No | - |

| Minnow Toxicity (log LC50) | 1.166 | - |

| Oral Rat Acute Toxicity (LD50) | 2.458 mol/kg | - |

Proposed Experimental Protocols

While specific experimental data for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid is limited in the public domain, the following sections outline a plausible synthetic route and a general workflow for its theoretical and experimental characterization.

Proposed Synthesis Protocol

The synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid can be achieved via a Michael addition reaction between 2-methylimidazole and an acrylic acid ester, followed by hydrolysis.

Reaction Scheme:

2-Methylimidazole + Ethyl Acrylate → Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate → 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

Step 1: Synthesis of Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

-

To a solution of 2-methylimidazole (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl acrylate (1.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the base.

-

Concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Step 2: Hydrolysis to 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

-

Dissolve the purified ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (1 equivalent) in a mixture of ethanol and water.

-

Add an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents).

-

Stir the reaction mixture at room temperature or gently heat to facilitate hydrolysis, monitoring by TLC.

-

Once the reaction is complete, cool the mixture and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5.

-

The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Workflow

Caption: A logical workflow for the comprehensive characterization of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

Biological Activity and Potential Applications

As of the date of this guide, there is a lack of publicly available experimental data detailing the specific biological activities of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. However, the imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The presence of the carboxylic acid group can influence the compound's pharmacokinetic profile and potential interactions with biological targets.

Given its structural features, this compound could be a subject of interest for screening in various therapeutic areas. Future research is warranted to elucidate its potential biological roles and therapeutic applications.

Conclusion

This technical guide has summarized the key theoretical properties of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid based on available data and computational predictions. The provided physicochemical data, in silico ADME-Tox profile, and proposed synthetic and characterization workflows offer a solid foundation for researchers and drug development professionals interested in this compound. While experimental validation of its biological activity is required, the theoretical data suggests it is a compound with drug-like properties that warrants further investigation.

References

- 1. 3-(2-methyl-1H-imidazol-1-yl)propanoic acid | C7H10N2O2 | CID 654387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pkCSM [biosig.lab.uq.edu.au]

- 4. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Pharmacological Role of 3-(2-Methyl-1H-Imidazol-1-yl)propanoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document explores the potential pharmacological significance of the novel compound, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. While direct experimental data on this specific molecule is not yet available in peer-reviewed literature, its structural components—a 2-methylimidazole moiety linked to a propanoic acid backbone—suggest a range of plausible biological activities. This whitepaper synthesizes information on the known pharmacological effects of related imidazole and propanoic acid derivatives to build a theoretical framework for future investigation. We will delve into potential mechanisms of action, suggest experimental approaches to elucidate its therapeutic promise, and provide conceptual visualizations of relevant biological pathways.

Introduction: The Promise of Imidazole and Propanoic Acid Scaffolds

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding and metal coordination, allow it to bind to a wide array of biological targets.[1] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][3]

Similarly, the propanoic acid motif is a well-established pharmacophore, most notably present in the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[4][5][6] The carboxylic acid group in these molecules is crucial for their mechanism of action, which typically involves the inhibition of cyclooxygenase (COX) enzymes.[5]

The conjugation of these two pharmacophores in 3-(2-methyl-1H-imidazol-1-yl)propanoic acid presents an intriguing subject for pharmacological exploration. This molecule could potentially exhibit synergistic or novel activities arising from the combination of its constituent parts.

Potential Pharmacological Activities and Mechanisms of Action

Based on the known properties of its structural analogs, we can hypothesize several potential pharmacological roles for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

Anti-inflammatory Activity

The presence of the propanoic acid moiety strongly suggests a potential for anti-inflammatory effects. It is plausible that 3-(2-methyl-1H-imidazol-1-yl)propanoic acid could act as an inhibitor of COX-1 and/or COX-2, thereby reducing the production of pro-inflammatory prostaglandins.

Hypothesized Anti-inflammatory Signaling Pathway

Caption: A diagram illustrating the potential inhibition of COX enzymes by 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, leading to reduced inflammation.

Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial properties.[1] For instance, nitroimidazole antibiotics are used to treat anaerobic bacterial and parasitic infections.[7] The 2-methylimidazole core of the target compound could confer antibacterial or antifungal activity by disrupting microbial cellular processes.

Anticancer Activity

Recent research has highlighted the potential of imidazole-containing hybrids as anticancer agents.[3] These compounds can act through various mechanisms, including the inhibition of kinases and other enzymes involved in cancer cell proliferation. The imidazole scaffold is considered suitable for developing kinase inhibitors.[3]

Suggested Experimental Protocols for Pharmacological Evaluation

To validate the hypothesized activities of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, a systematic experimental workflow is necessary.

Proposed Experimental Workflow for Pharmacological Screening

Caption: A flowchart outlining a suggested experimental path for the pharmacological evaluation of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

Synthesis

The synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid would likely involve a Michael addition reaction between 2-methylimidazole and an acrylate derivative, followed by hydrolysis. A similar procedure has been described for the synthesis of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate.[8]

In Vitro Anti-inflammatory Assays

-

COX Inhibition Assay: The ability of the compound to inhibit COX-1 and COX-2 can be determined using commercially available enzyme immunoassay (EIA) kits.

-

Lipopolysaccharide (LPS)-induced Cytokine Production in Macrophages: The effect of the compound on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated murine macrophage cell lines (e.g., RAW 264.7) can be measured by ELISA.

In Vitro Antimicrobial Assays

-

Minimum Inhibitory Concentration (MIC) Determination: The MIC of the compound against a panel of pathogenic bacteria and fungi can be determined using the broth microdilution method according to CLSI guidelines.

In Vitro Anticancer Assays

-

Cell Viability/Cytotoxicity Assays: The effect of the compound on the viability of various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) can be assessed using assays such as the MTT or CellTiter-Glo® assay.

Quantitative Data from Related Compounds

While no quantitative data exists for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, data from structurally related compounds can provide a preliminary indication of potential potency. For example, a study on imidazole- and triazol-1-yl-propyl derivatives as inhibitors of retinoic acid 4-hydroxylase (CYP26) reported IC50 values in the nanomolar range for the most promising compounds.[9] Specifically, 2,2-dimethyl-3-[4-(naphthalen-2-ylamino)-phenyl]-3-[8][10][11]triazol-1-yl-propionic acid methyl ester showed an IC50 of 0.35 nM.[9]

| Compound | Target | IC50 (nM) | Reference |

| 2,2-dimethyl-3-[4-(naphthalen-2-ylamino)-phenyl]-3-[8][10][11]triazol-1-yl-propionic acid methyl ester | CYP26A1 | 0.35 | [9] |

| Liarozole | CYP26A1 | 540 | [9] |

| R116010 | CYP26A1 | 10 | [9] |

Conclusion and Future Directions

3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a novel compound with significant, albeit currently theoretical, pharmacological potential. Its hybrid structure, combining the well-established pharmacophores of imidazole and propanoic acid, makes it a compelling candidate for investigation as an anti-inflammatory, antimicrobial, or anticancer agent. The experimental workflow outlined in this whitepaper provides a roadmap for future research to elucidate the biological activities of this promising molecule. Further studies, including in vivo efficacy and safety profiling, will be crucial to determine its therapeutic viability.

References

- 1. clinmedkaz.org [clinmedkaz.org]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 8. Methyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(2-methyl-1H-imidazol-1-yl)propanoic Acid: A Theoretical Exploration as a Histidine Metabolite Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-histidine is an essential amino acid with a diverse range of physiological roles, and its metabolic pathways are of significant interest in various fields of biomedical research. Molecules that can modulate these pathways are valuable tools for understanding disease mechanisms and for developing novel therapeutics. This technical guide explores the potential of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid as a structural analog of natural histidine metabolites. Due to a lack of direct experimental data on this specific compound in the public domain, this document presents a theoretical framework for its synthesis, potential biological activities, and proposed experimental investigation.

Introduction to Histidine Metabolism

Histidine is an essential amino acid, meaning it must be obtained through diet in humans.[1] Its unique imidazole side chain allows it to participate in a variety of biological processes, including enzymatic catalysis, metal ion chelation, and proton buffering.[2] The metabolism of histidine is complex, leading to the formation of several important bioactive molecules. The major metabolic pathways include:

-

Decarboxylation to Histamine: A key pathway where histidine is converted to histamine by histidine decarboxylase. Histamine is a potent mediator of immune responses, neurotransmission, and gastric acid secretion.[1]

-

Catabolism to Glutamate: The primary catabolic pathway in the liver involves the conversion of histidine to urocanic acid by histidase. Urocanic acid is further metabolized to N-formiminoglutamate (FIGLU) and ultimately to glutamate.[1]

-

Formation of Carnosine and Anserine: Histidine can be condensed with β-alanine to form the dipeptides carnosine and anserine, which have significant antioxidant and buffering capacities, particularly in muscle and brain tissue.[3]

-

Methylation: Histidine can be methylated to form 1-methylhistidine and 3-methylhistidine.[3]

The unmethylated parent compound of the molecule of interest, 3-(1H-imidazol-1-yl)propanoic acid, has been identified as a metabolite of histidine found in human urine and feces.[4] This provides a strong rationale for investigating its methylated analog as a potential modulator of histidine metabolic pathways.

Structural Analysis of 3-(2-methyl-1H-imidazol-1-yl)propanoic Acid

Chemical Structure:

-

IUPAC Name: 3-(2-methyl-1H-imidazol-1-yl)propanoic acid[5]

-

Molecular Formula: C₇H₁₀N₂O₂[5]

-

Molecular Weight: 154.17 g/mol [5]

The structure of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid is characterized by a propanoic acid tail attached to the nitrogen at position 1 of a 2-methylimidazole ring. This structure shares similarities with several key molecules in the histidine metabolic network.

Structural Comparison with Histidine Metabolites:

| Compound | Structure | Key Structural Features |

| Histidine | Imidazole ring with an alanine side chain | Primary amine and carboxylic acid groups attached to the α-carbon. |

| Urocanic Acid | Imidazole ring with an acrylic acid side chain | Double bond in the side chain. |

| 3-(1H-imidazol-1-yl)propanoic acid | Imidazole ring with a propanoic acid side chain | Propanoic acid group attached to N1 of the imidazole ring. |

| 3-(2-methyl-1H-imidazol-1-yl)propanoic acid | 2-methylimidazole ring with a propanoic acid side chain | Propanoic acid group attached to N1; methyl group at position 2 of the imidazole ring. |

The key difference between 3-(1H-imidazol-1-yl)propanoic acid and the topic compound is the presence of a methyl group at the 2-position of the imidazole ring. This seemingly minor modification can have significant effects on the molecule's properties:

-

Steric Hindrance: The methyl group can sterically hinder the interaction of the imidazole ring with enzyme active sites or receptors.

-

Electronic Effects: The methyl group is weakly electron-donating, which can slightly alter the pKa of the imidazole nitrogen atoms and potentially influence its hydrogen bonding capabilities.

-

Metabolic Stability: The methyl group may prevent enzymatic degradation that would otherwise occur at the 2-position of the imidazole ring.

Hypothetical Biological Role and Applications

Given its structural similarity to known histidine metabolites, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid could theoretically act as:

-

A Competitive Inhibitor: It might bind to the active site of enzymes involved in histidine catabolism, such as histidase or urocanase, without being processed, thereby inhibiting their function.

-

A Metabolic Probe: If it is taken up by cells and interacts with metabolic pathways, it could be used as a probe to study the transport and processing of histidine and its metabolites.

-

A Pharmacological Modulator: By altering the levels of histidine metabolites like histamine or glutamate, it could potentially have downstream pharmacological effects.

Proposed Experimental Protocols (Hypothetical)

As no specific experimental data for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid is publicly available, the following protocols are proposed as a starting point for its investigation.

Synthesis

A plausible synthetic route for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid is the Michael addition of 2-methylimidazole to an acrylate ester, followed by hydrolysis. This approach is adapted from the synthesis of similar imidazole-propanoic acid derivatives.

Reaction Scheme:

References

- 1. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ZFIN ChEBI: 3-(1H-imidazol-1-yl)propanoic acid [zfin.org]

- 5. 3-(2-methyl-1H-imidazol-1-yl)propanoic acid | C7H10N2O2 | CID 654387 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling 3-(2-Methyl-1H-imidazol-1-yl)propanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, a heterocyclic compound with potential applications in chemical synthesis and drug design. While the historical context of its initial discovery and synthesis is not extensively documented in publicly available literature, this document consolidates the existing chemical and physical data. It also addresses the current void in the understanding of its biological activity and mechanism of action, highlighting opportunities for future research.

Introduction

3-(2-Methyl-1H-imidazol-1-yl)propanoic acid, identified by the CAS number 24647-62-9, is a propanoic acid derivative featuring a 2-methylimidazole moiety. The imidazole ring is a crucial pharmacophore found in numerous biologically active compounds, suggesting that this molecule could serve as a valuable building block in the development of novel therapeutic agents. This guide aims to present the known technical data for this compound and to delineate areas where further investigation is required.

Chemical and Physical Properties

The fundamental chemical and physical properties of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid are summarized in the table below. This data is compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | PubChem[1] |

| Molecular Weight | 154.17 g/mol | PubChem[1] |

| CAS Number | 24647-62-9 | PubChem[1] |

| Appearance | White Solid | Fisher Scientific[2] |

| IUPAC Name | 3-(2-methyl-1H-imidazol-1-yl)propanoic acid | PubChem[1] |

| Synonyms | 2-Methylimidazole-1-propionic acid | - |

History of Discovery

A thorough review of scientific literature and patent databases did not yield a definitive account of the first synthesis or the original researchers who discovered 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. The compound is listed in several chemical supplier catalogs and chemical databases, indicating its availability for research purposes. However, the seminal publication detailing its initial preparation and characterization remains elusive. This lack of a clear historical record presents an opportunity for chemical historians and researchers to explore and document the origins of this compound.

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow

A common method for the synthesis of N-alkylated imidazole derivatives is the reaction of an imidazole with an alkyl halide or a similar electrophile. In this case, 2-methylimidazole would serve as the nucleophile and a 3-halopropanoic acid derivative (e.g., ethyl 3-bromopropanoate) would be the electrophile, followed by hydrolysis of the ester.

References

Methodological & Application

synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid step-by-step protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, a valuable building block in pharmaceutical and materials science research. The synthesis is a two-step process commencing with a base-catalyzed Michael addition of 2-methylimidazole to ethyl acrylate, followed by the hydrolysis of the resulting ester intermediate.

Experimental Protocols

Step 1: Synthesis of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (Intermediate)

This procedure outlines the aza-Michael addition of 2-methylimidazole to ethyl acrylate to yield the corresponding ethyl ester intermediate.

Materials:

-

2-methylimidazole

-

Ethyl acrylate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylimidazole (1.0 eq), anhydrous potassium carbonate (1.2 eq), and anhydrous N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature for 15 minutes to ensure proper dispersion of the reagents.

-

Slowly add ethyl acrylate (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 100°C and maintain this temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with brine to remove DMF and inorganic salts. Repeat the washing step twice.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (Final Product)

This protocol describes the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product.

Materials:

-

Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

pH meter or pH paper

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve the ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.0 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully acidify the solution to a pH of approximately 5-6 by the dropwise addition of concentrated hydrochloric acid. The product will precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration and wash with a small amount of cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield pure 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity (%) | Yield (%) |

| Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate | C₉H₁₄N₂O₂ | 182.22 | Solid | >95 | ~70-80 |

| 3-(2-methyl-1H-imidazol-1-yl)propanoic acid | C₇H₁₀N₂O₂ | 154.17 | Solid | >98 | ~85-95 |

Note: Purity and yield are typical values and may vary depending on reaction scale and purification efficiency.

Visualizations

Caption: Synthetic workflow for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

Caption: Overview of the reaction mechanisms involved in the synthesis.

Application Note: Characterization of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The structural elucidation of this compound is critical for its application in pharmaceutical research and development. This application note outlines the experimental procedures for acquiring high-quality ¹H and ¹³C NMR spectra and presents the predicted chemical shifts, multiplicities, and integration values in a clear, tabular format. A graphical representation of the experimental workflow is also provided to facilitate a comprehensive understanding of the process.

Introduction

3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the imidazole moiety in numerous biologically active molecules. Accurate and unambiguous characterization of this compound is a prerequisite for its use in drug design and development. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This note describes the use of ¹H and ¹³C NMR for the structural verification and characterization of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid are summarized below. These predictions are based on the known chemical shifts of 2-methyl-1H-imidazole and propanoic acid moieties. The numbering convention used for the assignments is shown in Figure 1.

Figure 1. Chemical structure and atom numbering of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

Table 1: Predicted ¹H NMR Data for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | ~7.0-7.2 | d | 1H |

| H-5 | ~6.8-7.0 | d | 1H |

| H-α | ~4.2-4.4 | t | 2H |

| H-β | ~2.8-3.0 | t | 2H |

| CH₃ | ~2.3-2.5 | s | 3H |

| COOH | ~10-12 | br s | 1H |

Table 2: Predicted ¹³C NMR Data for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145-150 |

| C-4 | ~125-130 |

| C-5 | ~120-125 |

| C-α | ~45-50 |

| C-β | ~30-35 |

| CH₃ | ~10-15 |

| C=O | ~170-175 |

Experimental Protocol

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

1. Sample Preparation

-

Weigh approximately 5-10 mg of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃) with a drop of D₂O to exchange the acidic proton).

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS) at 0 ppm for CDCl₃ or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Spectral Width: -2 to 14 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard signal (TMS at 0.00 ppm or TSP at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integration values to confirm the structure.

Experimental Workflow

The following diagram illustrates the key steps in the characterization of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid using NMR spectroscopy.

Application Note: Quantitative Analysis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid in Biological Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a small molecule of interest in pharmaceutical research and development. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note provides a detailed protocol for the analysis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology offers a robust and reliable approach for the determination of the analyte in complex biological samples.

Experimental Protocols

1. Sample Preparation

The selection of a sample preparation technique is critical for removing matrix interferences and concentrating the analyte of interest.[1][2] For biological fluids such as plasma, serum, or urine, protein precipitation is a straightforward and effective method.

-

Materials:

-

Biological matrix (e.g., human plasma)

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

-

Protocol: Protein Precipitation

-

Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard working solution.

-

Add 300 µL of cold acetonitrile (1:3 v/v ratio of sample to ACN) to precipitate proteins.[3]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

-

2. Liquid Chromatography (LC)

Chromatographic separation is essential to resolve the analyte from endogenous matrix components. A reversed-phase C18 column is a suitable choice for this polar compound.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

-

LC Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

-

0.0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: Hold at 5% B (re-equilibration)

-

-

3. Mass Spectrometry (MS)

Tandem mass spectrometry provides the selectivity and sensitivity required for quantitative bioanalysis. Electrospray ionization (ESI) in positive ion mode is recommended for this compound due to the presence of the basic imidazole ring.

-

Instrumentation:

-

Triple quadrupole mass spectrometer.

-

Electrospray Ionization (ESI) source.

-

-

MS/MS Parameters (Predicted):

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: Optimized for the specific instrument.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Data Presentation

The following table summarizes the predicted mass spectrometric parameters for the analysis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. The exact mass of the compound is 154.0742 g/mol (for the neutral species C7H10N2O2). The protonated molecule [M+H]+ would have an m/z of 155.0815.

Table 1: Predicted MRM Transitions and Instrument Parameters

| Parameter | Value |

| Compound Name | 3-(2-methyl-1H-imidazol-1-yl)propanoic acid |

| Formula | C7H10N2O2 |

| Precursor Ion (Q1) [M+H]+ | m/z 155.1 |

| Product Ion 1 (Q3) | m/z 95.1 (Loss of propanoic acid moiety) |

| Product Ion 2 (Q3) | m/z 82.1 (Fragmentation of the imidazole ring) |

| Collision Energy (CE) for Product Ion 1 | 15-25 eV (To be optimized) |

| Collision Energy (CE) for Product Ion 2 | 20-35 eV (To be optimized) |

| Dwell Time | 100 ms |

Note: The fragmentation pattern is predicted based on the structure. The loss of the propanoic acid group (C3H4O2, 72 Da) from the protonated molecule (155.1 Da) is a likely fragmentation pathway, leading to the 2-methylimidazole fragment at m/z 83.1. However, a more common fragmentation for carboxylic acids is the loss of H2O (18 Da) and CO (28 Da), leading to a fragment at m/z 111.1. The fragment at m/z 95.1 corresponds to the protonated 2-methyl-1H-imidazole. The fragment at m/z 82.1 could arise from the further fragmentation of the imidazole ring. Experimental verification is essential to confirm these transitions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

References

- 1. biotage.com [biotage.com]

- 2. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Determination of the Solubility of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

Abstract

This document provides a detailed protocol for determining the solubility of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid in a variety of aqueous and organic solvents. The primary method described is the reliable shake-flask method for determining thermodynamic equilibrium solubility, a critical parameter in drug discovery and development for assessing the bioavailability of a compound.[1][2] An overview of kinetic solubility determination for high-throughput screening is also discussed. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a heterocyclic compound with potential applications in pharmaceutical research. A fundamental physicochemical property influencing its absorption, distribution, metabolism, and excretion (ADME) profile is its solubility in various physiological and manufacturing-relevant solvents.[3] Understanding the solubility of an active pharmaceutical ingredient (API) is crucial for formulation development, as it can dictate the choice of excipients and the delivery mechanism.[4] This application note outlines a standardized procedure to quantify the solubility of this compound, ensuring reproducible and accurate results.

Materials and Reagents

-

Compound: 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (purity >95%)

-

Solvents:

-

Deionized Water

-

Phosphate Buffered Saline (PBS) pH 7.4

-

0.1 N Hydrochloric Acid (HCl), pH ~1.2

-

pH 4.5 Acetate Buffer

-

pH 6.8 Phosphate Buffer

-

Methanol

-

Ethanol

-

Isopropanol

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

Polyethylene Glycol 400 (PEG 400)

-

-

Equipment:

-

Analytical balance (accurate to ±0.01 mg)

-

Vortex mixer

-

Orbital shaker with temperature control[5]

-

Centrifuge

-

Calibrated pH meter

-

Syringe filters (0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Autosampler vials

-

Glass vials with screw caps (e.g., 20 mL scintillation vials)

-

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)